benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol
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Overview
Description
Benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol is a complex organic compound that combines the structural features of benzenesulfonic acid and 4-methylmorpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation process uses concentrated sulfuric acid or fuming sulfuric acid (oleum) to introduce the sulfonic acid group into the benzene ring . The subsequent step involves the reaction of the sulfonated benzene with 4-methylmorpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes using oleum or sulfur trioxide. These methods are designed to maximize yield and efficiency while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted benzene compounds .
Scientific Research Applications
Benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the 4-methylmorpholine moiety can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
4-Methylmorpholine: A heterocyclic amine used as a solvent and reagent in organic synthesis.
Properties
CAS No. |
920799-94-6 |
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Molecular Formula |
C17H21NO5S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO2.C6H6O3S/c1-12-6-7-14-11(8-12)9-2-4-10(13)5-3-9;7-10(8,9)6-4-2-1-3-5-6/h2-5,11,13H,6-8H2,1H3;1-5H,(H,7,8,9)/t11-;/m1./s1 |
InChI Key |
VHLMFSQZGSNMJL-RFVHGSKJSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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